

An In-depth Technical Guide to the Physical Properties of Aliphatic Cyanohydrins

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpentanenitrile

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Introduction

Aliphatic cyanohydrins are a class of organic compounds characterized by a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom, with the general formula $R_2C(OH)CN$ where 'R' is an alkyl group or hydrogen.^[1] These molecules serve as versatile and critical intermediates in organic synthesis, providing pathways to valuable compounds such as α -hydroxy acids, β -amino alcohols, and certain amino acids.^{[1][2]} Their utility in the pharmaceutical and fine chemical industries is well-established, making a thorough understanding of their physical properties essential for their effective handling, characterization, and application in synthetic workflows.^[2]

This guide provides a comprehensive overview of the core physical properties of aliphatic cyanohydrins, detailed experimental protocols for their synthesis and characterization, and visual diagrams of key reaction mechanisms and workflows.

Physical and Spectroscopic Properties

The physical state and properties of aliphatic cyanohydrins are dictated by factors such as molecular weight, chain length, and the potential for intermolecular hydrogen bonding conferred by the hydroxyl group.

Boiling and Melting Points

Lower molecular weight aliphatic cyanohydrins are typically liquids at room temperature. Boiling points are often reported under reduced pressure to prevent decomposition at higher temperatures.[3] For instance, acetone cyanohydrin boils at 78–82 °C at 15 mmHg.[3][4] The ability of the hydroxyl group to form hydrogen bonds results in higher boiling points compared to analogous compounds lacking this group.[5][6]

Table 1: Physical Properties of Selected Aliphatic Cyanohydrins

Compound Name	Structure	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)
Glycolonitrile (Formaldehyde Cyanohydrin)	HOCH ₂ CN	57.05	183 (decomp.)	-
Lactonitrile (Acetaldehyde Cyanohydrin)	CH ₃ CH(OH)CN	71.08	182-184 (decomp.)	-40
Acetone Cyanohydrin	(CH ₃) ₂ C(OH)CN	85.10	78-82 @ 15 mmHg[3][4]	-19

| Ethylene Cyanohydrin | HOCH₂CH₂CN | 71.08 | 227-228 | -46 |

Note: Data compiled from various sources. Decomposition is common at atmospheric pressure.

Solubility

The presence of the polar hydroxyl and cyano groups allows smaller aliphatic cyanohydrins to be soluble in polar solvents, including water. However, acetone cyanohydrin is noted to decompose rapidly in contact with water.[7] They are also generally soluble in organic solvents like ethanol and ether.[8] In enzymatic synthesis, biphasic systems using water-immiscible organic solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether are often employed to enhance substrate solubility and suppress non-selective reactions.[9][10]

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of cyanohydrins.

Table 2: Key Spectroscopic Features of Aliphatic Cyanohydrins

Spectroscopic Method	Functional Group	Characteristic Signal / Region	Notes
Infrared (IR) Spectroscopy	O-H (Alcohol)	Strong, broad absorption, ~3500-3200 cm^{-1}	The broadness is due to hydrogen bonding.
	C \equiv N (Nitrile)	Sharp, medium-to-weak absorption, ~2260-2220 cm^{-1}	This peak is a key diagnostic feature for the cyano group.
	C-O (Alcohol)	Strong absorption, ~1260-1050 cm^{-1}	
^1H NMR Spectroscopy	-CH(OH)CN	~4.0 - 5.0 ppm	The chemical shift is dependent on the specific structure.
	-C(OH)CN	Singlet (variable, often broad)	The hydroxyl proton signal can be broad and its position is concentration and solvent dependent.
	Alkyl Protons	~0.9 - 2.0 ppm	Signals correspond to the specific alkyl groups attached.
^{13}C NMR Spectroscopy	-C(OH)CN	~60 - 75 ppm	The carbon bearing the hydroxyl and cyano groups.
	-CN	~115 - 125 ppm	The carbon of the nitrile group.
Mass Spectrometry (MS)	Molecular Ion (M^+)	Variable	Often weak or absent in Electron Ionization (EI-MS).
	Fragmentation	Loss of HCN ($\text{M}-27$)	A common fragmentation pathway.

||| Loss of alkyl groups | Fragmentation patterns are highly dependent on the structure. |

Experimental Protocols

The following sections detail common laboratory procedures for the synthesis and characterization of aliphatic cyanohydrins.

Synthesis of Acetone Cyanohydrin

This protocol is adapted from established procedures.^[3] The reaction involves the addition of a cyanide source to acetone, followed by acidification to generate the cyanohydrin.

Methodology:

- **Reaction Setup:** In a 5-liter three-necked, round-bottomed flask equipped with a heavy-duty mechanical stirrer, a separatory funnel, and a thermometer, place a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide in 1.2 L of water and 900 mL (12.3 moles) of acetone.^[3]
- **Cooling:** Surround the flask with an ice bath and stir the solution vigorously. Allow the temperature to fall to 15 °C.^[3]
- **Acidification:** While maintaining the temperature between 10 °C and 20 °C, add 2.1 L of 40% sulfuric acid dropwise from the separatory funnel over approximately 3 hours.^[3]
- **Workup:** After the addition is complete, continue stirring for 15 minutes. Stop stirring and allow the layers to separate. Decant the upper layer of acetone cyanohydrin.^[3]
- **Extraction:** Filter the remaining aqueous layer to remove sodium bisulfate, washing the salt with three 50-cc portions of acetone. Combine the filtrate and washings and extract this aqueous solution three times with 250-mL portions of ether.^[3]
- **Purification:** Combine the ether extracts with the initially decanted cyanohydrin layer and dry with anhydrous sodium sulfate. Remove the ether and excess acetone by distillation from a water bath.^[3]
- **Final Distillation:** Distill the residue under reduced pressure, collecting the acetone cyanohydrin fraction at 78–82 °C/15 mm. The typical yield is 640–650 g.^[3]

Caution: This procedure involves highly toxic sodium cyanide and the potential liberation of hydrogen cyanide gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[\[3\]](#)

Characterization Methods

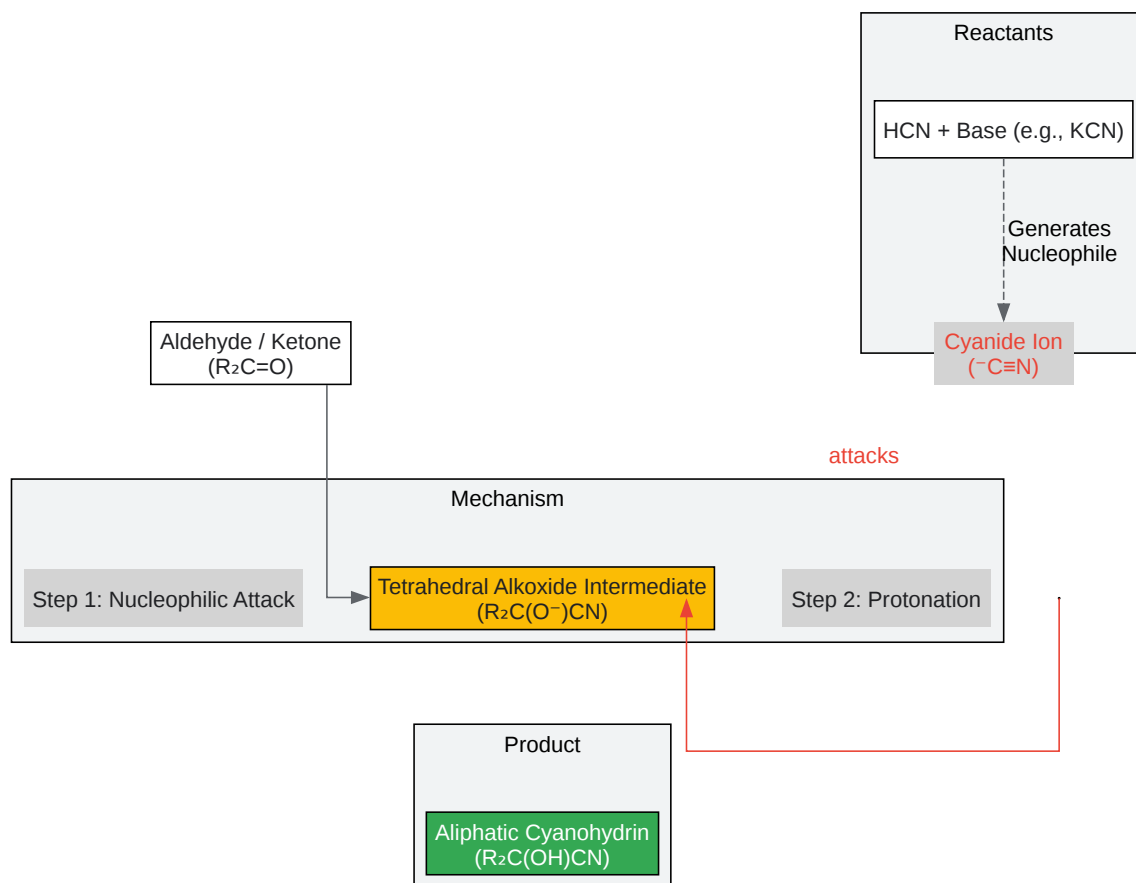
- **Infrared (IR) Spectroscopy:** A sample is analyzed using an IR spectrophotometer. The presence of a strong, broad band in the $3500\text{--}3200\text{ cm}^{-1}$ region and a sharp peak around 2250 cm^{-1} is indicative of the -OH and $\text{-C}\equiv\text{N}$ groups, respectively, confirming the cyanohydrin structure.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded by dissolving the sample in a deuterated solvent (e.g., CDCl_3). The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.[\[11\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. An ultra high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of specific cyanohydrins in biological matrices.[\[12\]](#)[\[13\]](#)

Key Mechanisms and Workflows

Visualizing the underlying processes is key to understanding the formation and handling of aliphatic cyanohydrins.

General Mechanism of Cyanohydrin Formation

The reaction proceeds via a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically base-catalyzed to ensure a sufficient concentration of the nucleophilic cyanide anion (CN^-).[\[14\]](#)

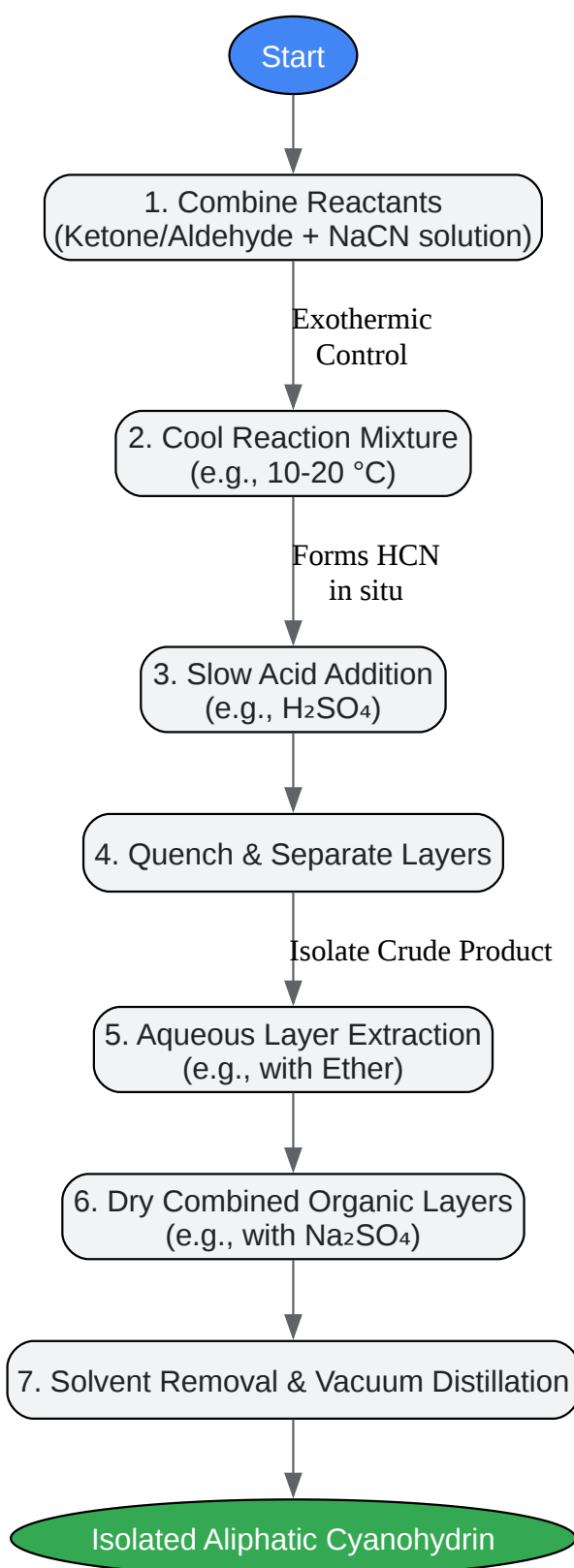


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Caption: Base-catalyzed mechanism for aliphatic cyanohydrin formation.

Experimental Workflow for Synthesis and Purification

The laboratory synthesis of a cyanohydrin follows a logical sequence of reaction, quenching, extraction, and purification. This workflow ensures the isolation of the desired product from byproducts and unreacted starting materials.

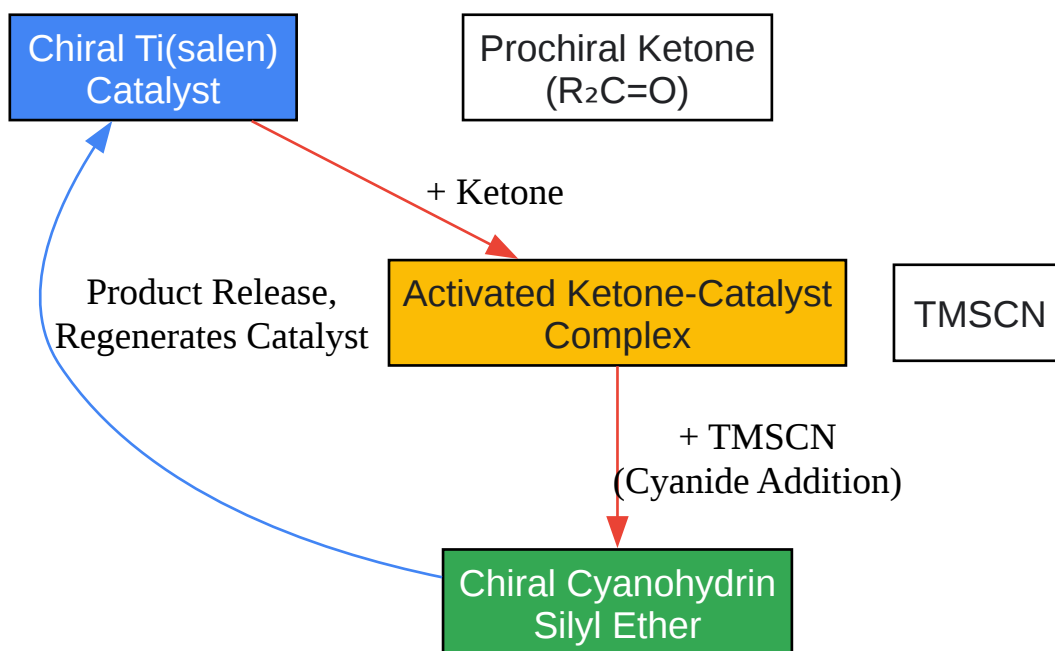


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Caption: General experimental workflow for cyanohydrin synthesis.

Catalytic Cycle for Asymmetric Cyanosilylation

For producing chiral cyanohydrins, catalytic asymmetric synthesis is employed. The diagram below illustrates a simplified cycle for a metal-based catalyst, such as a Titanium-salen complex, which activates both the ketone and the cyanide source (trimethylsilyl cyanide - TMSCN).[2]



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Caption: Catalytic cycle for Ti(salen)-catalyzed asymmetric cyanosilylation.

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